molecular formula C16H23BO4 B1427168 Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate CAS No. 1228690-72-9

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No. B1427168
M. Wt: 290.2 g/mol
InChI Key: HPGZZDGRCJGYFU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a chemical compound with the molecular formula C12H21BO4 . It is also known as 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a phenyl group, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached . The compound also contains an ethyl ester functional group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.11 g/mol . It is a solid or semi-solid or lump or liquid at room temperature . The compound’s InChI code is 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a solvent for various products like paints, coatings, and fragrances, is intensively studied for its production processes. Process intensification techniques such as Reactive distillation and microwave reactive distillation offer several advantages over traditional processes, including energy savings and economic effectiveness. These techniques focus on optimizing various process parameters like flow rates, catalyst choices, and energy consumption, aiming to enhance ethyl acetate purity and production rates while minimizing costs (Patil & Gnanasundaram, 2020).

Biodegradation of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater

The biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater has been a subject of extensive research. Various microorganisms capable of degrading ETBE aerobically have been identified. The degradation process involves the formation of intermediates like acetaldehyde and tert-butyl alcohol. The presence of other contaminants in soil and groundwater can either inhibit or enhance the biodegradation process of ETBE, depending on factors like available oxygen or co-metabolism effects (Thornton et al., 2020).

Ethanol-Ethyl Acetate in Liquid Organic Hydrogen Carrier (LOHC) Cycle

Bioethanol can be used as a hydrogen carrier in the LOHC process, where ethyl acetate is produced along with pure hydrogen. This process is reversible, allowing the reobtaining of ethanol and the closure of the chemical cycle. This system presents a green and energetically efficient approach to hydrogen storage and recovery. However, it's noted that the hydrogen storage density in this system is relatively low compared to more conventional LOHC systems (Santacesaria et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-9-7-8-10-13(12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGZZDGRCJGYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729370
Record name Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

CAS RN

1228690-72-9
Record name Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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